![molecular formula C16H10ClN3O B1663375 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-36-3](/img/structure/B1663375.png)
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazoloquinolines and has been studied extensively for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Structural Evaluation
- X-Ray Diffraction Studies : A study by (Ferreira et al., 2013) explored the structural properties of 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one through X-ray diffraction. They investigated its hydrates and found unique hydrogen bonding and molecular arrangements, which could be significant in understanding its physical properties and interactions.
Synthesis and Chemical Properties
- Synthesis Techniques : Research on the synthesis of similar compounds, as mentioned by (Quiroga et al., 1998), can provide insights into the methodologies that could be applied to 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one. These techniques are vital in pharmaceutical and chemical industries for producing such compounds efficiently.
Biological Activities and Applications
- Apoptosis Induction : A study by (Zhang et al., 2008) investigated derivatives of pyrazoloquinolines, which showed potent inducers of apoptosis in cancer cells. This suggests potential anticancer applications for 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one.
- Antioxidant Properties : (Tomassoli et al., 2016) researched pyrazoloquinolines with antioxidant properties. Understanding these properties can lead to their use in therapeutic applications where oxidative stress is a factor.
- Gastric H+/K+-ATPase Inhibition : The synthesis of pyrazoloquinolines as gastric H+/K+-ATPase inhibitors, as explored by (Kalayanov et al., 2010), indicates potential use in treating gastric disorders.
Other Notable Research
- Optical Properties : Studies like the one by (Khachatryan et al., 2006) on the optical properties of similar compounds can be relevant for applications in material sciences and photonics.
Eigenschaften
CAS-Nummer |
77779-36-3 |
|---|---|
Produktname |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Molekularformel |
C16H10ClN3O |
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H |
InChI-Schlüssel |
QCBUAKLOWCOUCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Synonyme |
2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one CGS 9896 CGS-9896 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
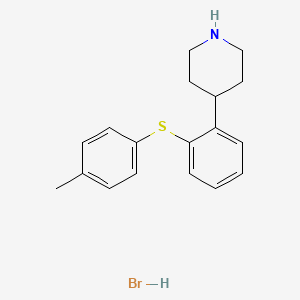
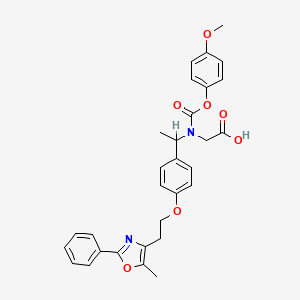
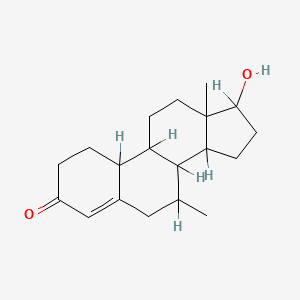
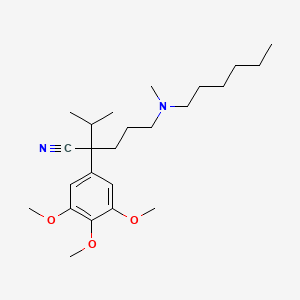
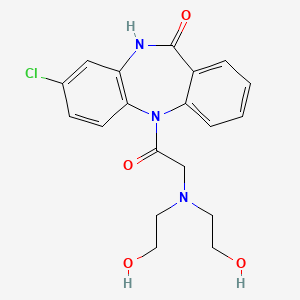
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
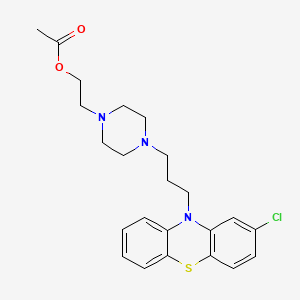
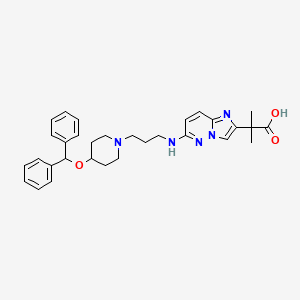
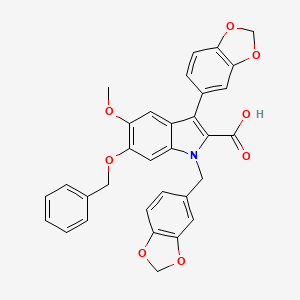
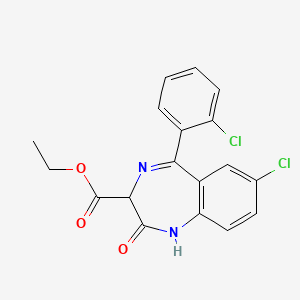
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)